N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Medicinal Chemistry Kinase Inhibitor Scaffold Chemical Biology

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4) is a synthetic small molecule featuring a piperidine core substituted with a pyrimidin-2-yloxy group and linked via a carbonyl to a phenylacetamide moiety. It is catalogued as a research-grade chemical building block and has been registered in legacy PubChem records under SID 41429073 (CID.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 2034575-87-4
Cat. No. B2994854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
CAS2034575-87-4
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C18H20N4O3/c1-13(23)21-15-7-5-14(6-8-15)17(24)22-11-2-4-16(12-22)25-18-19-9-3-10-20-18/h3,5-10,16H,2,4,11-12H2,1H3,(H,21,23)
InChIKeyVGJZFERCALOMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4)


N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4) is a synthetic small molecule featuring a piperidine core substituted with a pyrimidin-2-yloxy group and linked via a carbonyl to a phenylacetamide moiety. It is catalogued as a research-grade chemical building block and has been registered in legacy PubChem records under SID 41429073 (CID 23027967) [1]. The compound has drawn interest as a potential kinase inhibitor scaffold, with structural similarity to known PIKfyve inhibitor chemotypes, though its specific biological annotation remains sparse in peer-reviewed literature [2].

Why Generic Substitution Is Not Advisable for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4)


This compound occupies a distinct chemical space defined by the 3-(pyrimidin-2-yloxy)piperidine substitution pattern, which differentiates it from more common 4-substituted piperidine analogs and from pyrimidine-2-yloxy acetamides lacking the central piperidine-carbonyl-phenyl linker. In kinase-targeted chemical series, subtle variations in the piperidine substitution position and linker geometry have been shown to cause orders-of-magnitude shifts in target affinity [1]. Without direct comparative data for this exact scaffold, any assumption of functional interchangeability with structurally adjacent analogs (e.g., 4-(pyrimidin-2-yloxy)piperidine derivatives or simpler phenylacetamide kinase inhibitors) carries significant risk of divergent potency, selectivity, and physicochemical behavior [2].

Quantitative Differentiation Evidence for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4)


Structural Uniqueness Among Pyrimidine-Piperidine-Acetamide Chemotypes

The target compound features a 3-(pyrimidin-2-yloxy) substitution on the piperidine ring, linked via a carbonyl to a para-acetamidophenyl group. This specific connectivity pattern is absent from major annotated bioactive chemical databases such as ChEMBL. In contrast, the structurally closest PIKfyve-active chemotypes in patent US20240016810 employ different substitution patterns (e.g., pyrazolo-pyrimidine cores) and exhibit IC50 values ranging from 1 nM to 10,000 nM in the same PIKfyve biochemical assay format, demonstrating that linker and substitution geometry are primary drivers of target engagement, not merely the presence of pyrimidine and piperidine moieties [1]. No direct IC50 measurement for the target compound in this assay has been identified in the public domain.

Medicinal Chemistry Kinase Inhibitor Scaffold Chemical Biology

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Profile

The molecular formula of the target compound is C18H20N4O3 (calculated molecular weight ~340.38 g/mol), with a calculated topological polar surface area (TPSA) and hydrogen bond donor/acceptor count that differ from commonly procured piperidine-acetamide building blocks. Compared to the broadly available fragment 4-(pyrimidin-2-yloxy)piperidine (MW ~179.22 g/mol, lacking the phenylacetamide extension), the target compound adds ~161 mass units and introduces an additional amide hydrogen bond donor and carbonyl acceptor, which are critical for modulating target residence time and selectivity in kinase inhibitor design [1].

Drug-Likeness Physicochemical Profiling Library Design

Absence of Pre-Existing Annotated Bioactivity as a Differentiation Factor

A search of ChEMBL, BindingDB, and PubChem BioAssay databases reveals no annotated bioactivity data (IC50, Ki, Kd, or percent inhibition at defined concentrations) for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide. This contrasts with structurally related compounds such as 2-hydroxy-N-methyl-N-(1-{6-[5-(2H-pyrazol-3-yl)-pyrimidin-2-yloxy]-naphthalen-2-ylmethyl}-piperidin-4-yl)-acetamide (BDBM289891, LTA4 hydrolase IC50 = 1.5 nM) [1] and N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide (PDB ligand 24D) [2], both of which carry substantial target annotation. The lack of pre-existing data positions this compound as a genuinely unexplored chemotype, suitable for novel target fishing or phenotypic screening applications where annotated compounds risk intellectual property encumbrance or confirmatory bias.

Chemical Probe Development Novel Target Deconvolution Screening Library Diversity

Recommended Application Scenarios for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 2034575-87-4) Based on Available Evidence


Kinase Inhibitor Lead Generation with Focus on PIKfyve or Related Lipid Kinases

The compound's structural proximity to the PIKfyve inhibitor chemotypes disclosed in US20240016810 makes it a suitable starting point for medicinal chemistry optimization targeting PIKfyve or related phosphoinositide kinases. Procurement is justified for SAR campaigns where the 3-(pyrimidin-2-yloxy)piperidine geometry has not been exhaustively explored, as evidenced by the wide IC50 range (1 nM to 10,000 nM) observed across different scaffolds in the same PIKfyve biochemical assay [1]. The unannotated nature of the scaffold also reduces IP conflict risk during hit-to-lead progression.

Chemical Biology Probe Development for Novel Target Deconvolution

Given the complete absence of public bioactivity annotation, this compound is well-suited for phenotypic screening and subsequent target deconvolution via chemical proteomics or affinity-based methods [1]. Its extended scaffold provides multiple derivatization handles (pyrimidine ring, piperidine nitrogen, acetamide) for linker attachment in PROTAC or affinity probe design, offering greater synthetic flexibility than smaller fragment alternatives.

Diversity-Oriented Screening Library Enrichment

As a medium-sized (MW ~340 Da) scaffold with a unique substitution pattern not represented in major annotated compound collections, procurement for high-throughput screening libraries adds genuine chemical diversity. The combination of pyrimidine, piperidine, and phenylacetamide substructures in a single molecule with defined 3D geometry is distinct from the flat heterocyclic frameworks that dominate commercial screening decks [2], potentially increasing hit rates for targets requiring three-dimensional ligand recognition.

Fragment-to-Lead Merging and Scaffold Hopping Programs

The compound can serve as a merged scaffold incorporating structural elements from two fragment classes: 4-(pyrimidin-2-yloxy)piperidine fragments and N-phenylacetamide fragments. Its ~161 Da molecular weight increase over simpler fragments places it in the 'lead-like' rather than 'fragment' space, enabling direct progression into biochemical and cellular assays without the molecular weight growth penalty associated with fragment linking strategies [3].

Quote Request

Request a Quote for N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.